molecular formula C9H9NO4 B2733059 3-Ethyl-2-nitrobenzoic acid CAS No. 35193-44-3

3-Ethyl-2-nitrobenzoic acid

Cat. No.: B2733059
CAS No.: 35193-44-3
M. Wt: 195.174
InChI Key: JFOWATROJMCOHF-UHFFFAOYSA-N
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Description

“3-Ethyl-2-nitrobenzoic acid” is a derivative of benzoic acid . It has a molecular formula of C9H9NO4 and a molecular weight of 195.1721 . It is also known by other names such as Ethyl-m-nitrobenzoate, Benzoic acid, 3-nitro-, ethyl ester, m-Nitrobenzoic acid, ethyl ester, and Benzoic acid, m-nitro-, ethyl ester .


Synthesis Analysis

The synthesis of nitrobenzoic acid can be achieved through the oxidation of styrene in boiling nitric acid . The esterification of 3-nitrobenzoic acid can be achieved through a Fischer Esterification process . This process involves the reaction of 3-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

Nitro compounds like “this compound” can undergo various reactions. They can react with all bases, both organic (for example, the amines) and inorganic, to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .


Physical and Chemical Properties Analysis

“this compound” is a prismatic or white crystalline solid . It is insoluble in water . It has a pKa of 3.47, making it about ten times more acidic than benzoic acid .

Scientific Research Applications

Solubility and Thermodynamics

  • 3-Ethyl-2-nitrobenzoic acid's solubility in various organic solvents has been extensively studied. For instance, research on its isomer, 3-methyl-2-nitrobenzoic acid, highlights its solubility in solvents like methanol, ethanol, and acetone, which varies with temperature changes (He, Zheng, Farajtabar, & Zhao, 2018). Such studies are crucial for optimizing purification processes in industrial and pharmaceutical contexts.

Chemical Reactions and Catalysis

  • Investigations into esterification processes, such as the conversion of 4-nitrobenzoic acid to ethyl 4-nitrobenzoate, provide insights into reaction mechanisms and catalytic behaviors. This is particularly relevant for the synthesis of various chemical compounds (Hong-ze, 2013).

Biochemical Applications

  • The compound's derivatives, like 5,5′-dithiobis(2-nitrobenzoic acid), have been synthesized and utilized in biological materials, particularly for determining sulfhydryl groups (Ellman, 1959). This application is significant in biochemical research and diagnostics.

Molecular Structure Analysis

  • The structure of ethyl 4-butylamino-3-nitrobenzoate, a related compound, has been analyzed, revealing intramolecular and intermolecular hydrogen bonds, which are crucial for understanding molecular interactions and stability (Narendra Babu et al., 2009).

Pharmaceutical Synthesis

  • This compound's isomers have been used in synthesizing pharmaceuticals. For example, the synthesis of 3-aminobenzoic acid, an intermediate for medicines and dyes, involves using 3-nitrobenzoic acid as a raw material (Yin Qun, 2010).

Electrochemistry

  • Studies on the electrochemical behavior of nitroaromatic compounds, including ethyl m-nitrobenzoate, provide insights into the chemical reactions of the generated nitro radical anion, which has implications in various industrial applications (Carbajo et al., 2000).

Safety and Hazards

“3-Ethyl-2-nitrobenzoic acid” is classified as toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Properties

IUPAC Name

3-ethyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-6-4-3-5-7(9(11)12)8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOWATROJMCOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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